molecular formula C15H21NO2 B2630255 N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide CAS No. 2305409-85-0

N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2630255
CAS No.: 2305409-85-0
M. Wt: 247.338
InChI Key: UYQXEOIJKSXOKP-UHFFFAOYSA-N
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Description

N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide is an organic compound characterized by the presence of an adamantyl group, a ketone, and an amide linked to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide typically involves the reaction of 2-adamantanone with an appropriate amine and acrylamide. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The ketone and amide functionalities allow for hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-oxoethyl)prop-2-enamide
  • N-(2,2-Dimethoxyethyl)prop-2-enamide

Comparison

N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as N-(2-Amino-2-oxoethyl)prop-2-enamide and N-(2,2-Dimethoxyethyl)prop-2-enamide, which lack the adamantyl moiety and therefore exhibit different reactivity and applications.

Properties

IUPAC Name

N-[2-(2-adamantyl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-14(18)16-8-13(17)15-11-4-9-3-10(6-11)7-12(15)5-9/h2,9-12,15H,1,3-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXEOIJKSXOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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